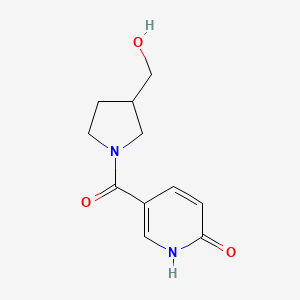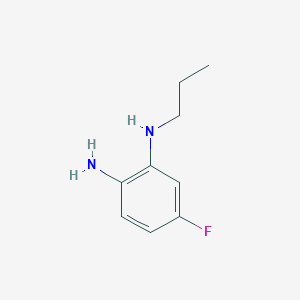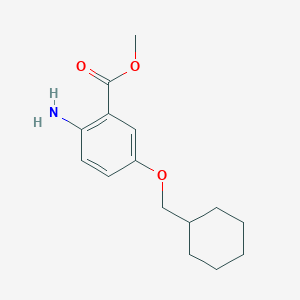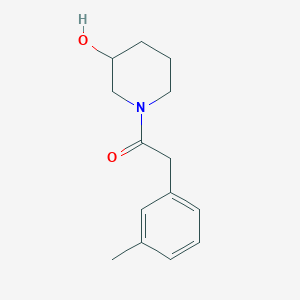
4-(3-Bromophenyl)-4-methylpyrrolidin-2-one
Übersicht
Beschreibung
4-(3-Bromophenyl)-4-methylpyrrolidin-2-one, also known as 4-bromo-4-methyl-2-pyrrolidinone (4-Br-4-Me-2-Pyr), is an organic compound belonging to the class of heterocyclic compounds and is widely used in scientific research. It is a colorless liquid with a boiling point of 188°C, a melting point of -10°C, and a flash point of 73°C. It is soluble in water and has a low vapor pressure. 4-Br-4-Me-2-Pyr has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The chemical compound 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one and its derivatives have been explored for their potential antimicrobial activities. Research on novel succinimide derivatives, which share structural similarities with 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one, demonstrated promising in vitro antifungal activities against a range of test fungi. One specific compound, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, showed significant inhibitory activities against broad spectra of fungus, highlighting its potential as a novel fungicide. These findings are supported by density functional theory (DFT) calculations to understand the structure-activity relationship (SAR) of these molecules (Cvetković et al., 2019).
Crystal Structure Analysis
The crystal structure of compounds related to 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one has been analyzed to gain insights into their molecular configurations. For instance, the study of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one provided valuable information on its orthorhombic crystal system, intermolecular hydrogen bond types, and cell parameters. Such structural details are crucial for understanding the interaction mechanisms and potential applications of these compounds in various fields (Iyengar et al., 2005).
Bromodomain Inhibition
The role of 4-phenyl substituted analogues of N-methylpyrrolidone, related to 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one, in inhibiting bromodomain-containing proteins has been explored. These compounds, through aryl substitution reactions, lead to structurally complex, chiral compounds with improved affinity as inhibitors, showcasing their potential in therapeutic applications, especially in targeting specific protein interactions (Hilton-Proctor et al., 2020).
Corrosion Inhibition
Research into novel cationic surfactants derived from pyrrolidinone compounds indicates their effectiveness as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants, including derivatives of 4-(3-Bromophenyl)-4-methylpyrrolidin-2-one, have demonstrated the ability to significantly reduce corrosion, with efficiencies increasing with higher concentrations and temperature. Such studies underscore the compound's utility in industrial applications, offering a protective solution for critical infrastructure (Hegazy et al., 2016).
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLMZZDFVZZENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)

![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)



![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)
![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)